![molecular formula C26H34N4O3S B6494347 N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-2-propylpentanamide CAS No. 886888-18-2](/img/structure/B6494347.png)
N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-2-propylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-2-propylpentanamide” is a complex organic compound. It is part of a class of compounds that have been studied for their potential therapeutic applications . The compound has been synthesized and characterized in various studies .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular formula of C27H28N4O3S and a molecular weight of 488.61 . The structure includes a benzodiazol ring attached to a piperidine ring, which is further attached to a phenyl ring via a sulfonyl group .Applications De Recherche Scientifique
- F2601-0032 derivatives have demonstrated antibacterial effects against various pathogens. Researchers have explored their potential as novel antibiotics, particularly in the context of combating drug-resistant bacteria .
- F2601-0032 analogs exhibit activity against mycobacteria, including Mycobacterium tuberculosis. These findings suggest their potential as components in new anti-tuberculosis therapies .
- Studies have revealed that F2601-0032 derivatives possess anti-inflammatory properties. These compounds may modulate inflammatory pathways, making them relevant for conditions involving excessive inflammation .
- Researchers have investigated F2601-0032 analogs for their antitumor activity. These compounds show promise in inhibiting cancer cell growth, although further studies are needed to elucidate their mechanisms .
- Some F2601-0032 derivatives exhibit antidiabetic effects. These compounds may impact glucose metabolism, making them interesting candidates for diabetes management .
- Interestingly, F2601-0032 derivatives have been studied for their ulcerogenic properties. Researchers have explored their effects on gastric mucosa, which could have implications for gastrointestinal health .
Antibacterial Activity
Antimycobacterial Properties
Anti-Inflammatory Effects
Antitumor Potential
Antidiabetic Applications
Ulcerogenic Activity
These diverse applications highlight the versatility of F2601-0032 and its potential in various therapeutic areas. Keep in mind that ongoing research may uncover additional uses for this compound. If you’d like more detailed information or references, feel free to ask! 😊 .
Orientations Futures
Propriétés
IUPAC Name |
N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]-2-propylpentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O3S/c1-3-7-20(8-4-2)26(31)27-21-11-13-22(14-12-21)34(32,33)30-17-15-19(16-18-30)25-28-23-9-5-6-10-24(23)29-25/h5-6,9-14,19-20H,3-4,7-8,15-18H2,1-2H3,(H,27,31)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJRZSDVBQSLJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-propylpentanamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.